4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole
Overview
Description
4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a 2-methoxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxyphenylhydrazine with an α,β-unsaturated ketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These optimizations can include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and solvents that are more environmentally friendly can be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. Pathways involved can include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share the 2-methoxyphenyl group and have shown affinity for alpha1-adrenergic receptors.
Urapidil: Contains a 2-methoxyphenyl group and is used as an antihypertensive agent.
Uniqueness
4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(2-methoxyphenyl)-5-methyl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-10(7-12-13-8)9-5-3-4-6-11(9)14-2/h3-7H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVVCGQIGNINSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380377 | |
Record name | 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647825-31-8 | |
Record name | 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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